molecular formula C6H9N5O3 B3377422 (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid CAS No. 1309010-67-0

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid

Cat. No. B3377422
CAS RN: 1309010-67-0
M. Wt: 199.17 g/mol
InChI Key: XHYOKIAVUYPKEJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid, also known as TAP, is a synthetic amino acid that has gained importance in the field of medicinal chemistry due to its potential therapeutic applications. TAP is a derivative of the natural amino acid alanine and is structurally similar to other amino acids, making it a versatile molecule for drug development.

Mechanism of Action

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid works by inhibiting the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE), which are involved in various physiological processes. (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid also modulates the immune response by inhibiting the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects
(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, diabetes, and Alzheimer's disease. (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has also been shown to improve insulin sensitivity and glucose metabolism in animal studies.

Advantages and Limitations for Lab Experiments

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a versatile molecule that can be easily synthesized and modified to suit specific research needs. It has low toxicity and is well-tolerated in animal studies. However, (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid. One area of interest is the development of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid's potential as an anticancer agent, particularly in the treatment of breast and prostate cancer. Additionally, the development of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid analogs with improved solubility and efficacy is an area of ongoing research.
Conclusion
In conclusion, (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a promising molecule with potential therapeutic applications in various diseases. Its versatility and low toxicity make it a valuable tool for drug development and research. Ongoing research into (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid's mechanisms of action and potential applications will continue to shed light on its therapeutic potential.

Scientific Research Applications

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has also been investigated as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques.

properties

IUPAC Name

(2R)-2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYOKIAVUYPKEJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CN1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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